5-咪唑磺酰胺,1-甲基-4-硝基-

描述

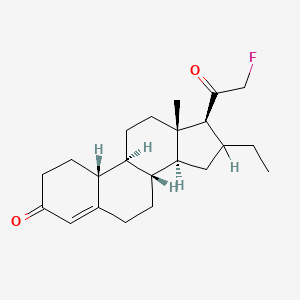

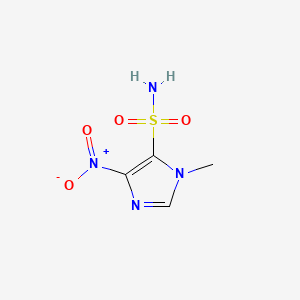

5-Imidazolesulfonamide, 1-methyl-4-nitro-, is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. It belongs to the class of nitroimidazoles, which are compounds characterized by the presence of a nitro group (-NO2) attached to an imidazole ring. Nitroimidazoles have been extensively studied for their biological activities, including antimicrobial and antiprotozoal effects.

Synthesis Analysis

The synthesis of nitroimidazole derivatives, including 1-methyl-4-nitro-1H-imidazole and related compounds, involves various chemical strategies. For instance, one-pot synthesis methods have been reported for the efficient generation of diversely functionalized imidazoles, leveraging the reactivity of nitroimidazoles with different reagents under controlled conditions (Yugandar et al., 2016).

Molecular Structure Analysis

The molecular structure of nitroimidazoles is characterized by the presence of a nitro group and an imidazole ring. X-ray crystallography studies have been employed to determine the crystal structures of these compounds, revealing detailed insights into their molecular geometry, bond lengths, and angles, which are critical for understanding their chemical reactivity and interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Nitroimidazoles undergo various chemical reactions, including cycloadditions, substitutions, and rearrangements, which can be exploited to synthesize a wide range of derivatives with diverse chemical properties. These reactions are often influenced by the presence of the nitro group, which can act as an electron-withdrawing group, affecting the reactivity of the imidazole ring (Crozet et al., 1985).

Physical Properties Analysis

The physical properties of 1-methyl-4-nitro-1H-imidazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different domains. These properties can be tailored by modifying the chemical structure, for example, through the introduction of substituents on the imidazole ring, to enhance their solubility or stability (Shahid et al., 2016).

Chemical Properties Analysis

The chemical properties of nitroimidazoles, including acidity, basicity, and reactivity towards various reagents, are defined by their molecular structure. The nitro group significantly impacts these properties by altering the electron density on the imidazole ring, which can influence the compound's behavior in chemical reactions. These properties are essential for designing nitroimidazole derivatives with desired biological activities and chemical stabilities (Backler et al., 2020).

科学研究应用

合成和生物活性

5-咪唑磺酰胺,1-甲基-4-硝基-,及其衍生物已被广泛研究其合成和生物活性。研究表明,这些化合物表现出显著的抗菌和抗滴虫活性。例如,研究合成并评估了各种5-取代的1-甲基-4-硝基-1H-咪唑衍生物的生物活性,指出它们对某些微生物如金黄色葡萄球菌和枯草杆菌的有效性 (Cavalleri, Volpe, Arioli, & Lancini, 1977) (Letafat et al., 2008)。

光化学行为

对与5-咪唑磺酰胺,1-甲基-4-硝基-密切相关的2-甲基-5-硝基-1H-咪唑的光化学行为进行研究表明,这些化合物在含水溶液中发生光重排,产生各种产物。这些研究对于了解这些化合物在不同环境中的化学行为和潜在应用至关重要 (Pfoertner & Daly, 1987)。

电化学行为

已经探讨了与5-咪唑磺酰胺,1-甲基-4-硝基-结构相似的4-硝基咪唑和2-甲基-5-硝基咪唑的电化学行为。了解它们的电化学性质对于它们在各种化学和制药过程中的潜在应用至关重要 (Roffia, Gottardi, & Vianello, 1982)。

抗菌和抗真菌活性

多项研究集中在5-咪唑磺酰胺,1-甲基-4-硝基-衍生物的抗菌和抗真菌活性上。这些研究合成了新颖的化合物并评估了它们对各种病原体的有效性,为了解它们在治疗感染中的潜在用途提供了见解 (Shafiee et al., 2002),(Brahmayya et al., 2013)。

硝基咪唑衍生物和癌症研究

与5-咪唑磺酰胺,1-甲基-4-硝基-密切相关的4-硝基咪唑衍生物在癌症研究中显示出潜力。这些化合物的合成和评估已经进行,揭示了它们作为抗癌剂的潜力,为癌症治疗开辟了新的途径 (Al-Soud et al., 2021)。

属性

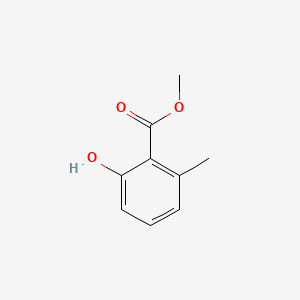

IUPAC Name |

3-methyl-5-nitroimidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O4S/c1-7-2-6-3(8(9)10)4(7)13(5,11)12/h2H,1H3,(H2,5,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZUIMSIQYBGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212799 | |

| Record name | 1-Methyl-5-sulfonamide-4-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Imidazolesulfonamide, 1-methyl-4-nitro- | |

CAS RN |

6339-55-5 | |

| Record name | 1-Methyl-5-sulfonamide-4-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC38075 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-sulfonamide-4-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-5-sulfonamide-4-nitroimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP634B95GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-N-(3-methoxypropyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide](/img/structure/B1216250.png)

![N-[1-(4-methylphenyl)-5-benzimidazolyl]acetamide](/img/structure/B1216252.png)

![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylbutanediamide](/img/structure/B1216253.png)

![4-[2-(Dimethylamino)ethyl]aniline](/img/structure/B1216262.png)